Acetamide, N-[4-(heptyloxy)phenyl]-
Description
Foundational Context within Organic Chemistry
N-[4-(heptyloxy)phenyl]acetamide, with the chemical formula C₁₅H₂₃NO₂, belongs to the class of N-arylacetamides. This classification is defined by the presence of an acetamide (B32628) group (-NHCOCH₃) attached to a phenyl ring. The structure is further characterized by a heptyloxy group (-O(CH₂)₆CH₃) at the para-position of the phenyl ring, contributing to its notable lipophilicity.
The synthesis of N-[4-(heptyloxy)phenyl]acetamide can be conceptually understood through established organic chemistry reactions. A common and logical synthetic route is the Williamson ether synthesis, a well-established method for forming ethers. This process would typically involve the reaction of a p-aminophenol derivative, such as N-(4-hydroxyphenyl)acetamide (paracetamol), with a heptyl halide (e.g., 1-bromoheptane) in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the heptyl halide in an Sₙ2 reaction to form the ether linkage.
Another key synthetic feature is the formation of the amide bond. This can be achieved by the acylation of 4-(heptyloxy)aniline with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. These fundamental reactions are cornerstones of organic synthesis, allowing for the modular construction of molecules like N-[4-(heptyloxy)phenyl]acetamide.
The presence of both a hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen) allows for the formation of intermolecular hydrogen bonds, which can significantly influence the compound's physical properties, such as its melting point and crystalline structure. Furthermore, the long alkyl chain of the heptyloxy group can lead to van der Waals interactions and potentially give rise to liquid crystalline properties, a phenomenon observed in other long-chain N-arylacetamides. researchgate.netmdpi.com
Physicochemical Properties of N-[4-(heptyloxy)phenyl]acetamide
| Property | Value |
| CAS Number | 55792-60-4 |
| Molecular Formula | C₁₅H₂₃NO₂ |
| Molecular Weight | 249.35 g/mol |
Note: This table contains basic identifying information. Detailed, experimentally verified data such as melting point and spectroscopic characteristics are not consistently available in publicly accessible databases and literature.
Significance in the Exploration of Aryloxyacetamide Scaffolds
The aryloxyacetamide scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives of this core structure have been investigated for a wide range of biological activities. For instance, various aryloxyacetamide derivatives have been synthesized and evaluated for their potential as neuroprotective agents, antibacterial agents, and as inhibitors of enzymes like xanthine (B1682287) oxidase. nih.govnih.gov
The exploration of different alkyl chain lengths, such as the heptyloxy group in N-[4-(heptyloxy)phenyl]acetamide, is a common strategy in drug design and materials science. Altering the length of the alkoxy chain can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. researchgate.netmdpi.com This modification can also influence how the molecule interacts with biological targets or self-assembles in the solid state.
In the field of materials science, the incorporation of long alkyl chains onto rigid aromatic cores, as seen in N-[4-(heptyloxy)phenyl]acetamide, is a key design principle for creating liquid crystals. researchgate.netmdpi.com The balance between the rigid aromatic part and the flexible alkyl chain can lead to the formation of mesophases (liquid crystalline phases) over specific temperature ranges. The study of such compounds contributes to the development of new materials for applications in displays, sensors, and other advanced technologies. While specific studies on the liquid crystalline properties of N-[4-(heptyloxy)phenyl]acetamide are not widely reported, its structure is analogous to molecules known to exhibit such behavior.
Structure
3D Structure
Properties
CAS No. |
55792-60-4 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(4-heptoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-7-12-18-15-10-8-14(9-11-15)16-13(2)17/h8-11H,3-7,12H2,1-2H3,(H,16,17) |
InChI Key |
VAGVVTDVWFJIGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Heptyloxy Phenyl Acetamide
Precursor Synthesis and Intermediate Transformations
The foundation of synthesizing N-[4-(heptyloxy)phenyl]acetamide lies in the preparation of a crucial intermediate, N-(4-Hydroxyphenyl)acetamide, and its subsequent regioselective modification.
N-(4-Hydroxyphenyl)acetamide, commonly known as paracetamol, serves as the fundamental building block for the target molecule. First synthesized in 1878 by Morse, this compound is a derivative of aniline, featuring a hydroxyl (-OH) group in the para position to the acetamido group. The molecule possesses several reactive centers, including the benzene (B151609) ring, the hydroxyl group, the amide nitrogen, and the keto group, making it a versatile synthon in organic synthesis.
The most common laboratory and industrial synthesis of N-(4-Hydroxyphenyl)acetamide involves the acylation of 4-aminophenol (B1666318) with acetic anhydride (B1165640). This reaction is typically straightforward and provides the precursor in high yield, setting the stage for the subsequent etherification step. The presence of the hydroxyl and amide groups on the aromatic ring are key to its role as a synthon.
The conversion of N-(4-Hydroxyphenyl)acetamide to N-[4-(heptyloxy)phenyl]acetamide is achieved by the alkylation of the phenolic hydroxyl group. The primary strategy employed for this transformation is the Williamson ether synthesis. francis-press.com This well-established method involves the reaction of a sodium phenoxide, generated in situ, with an alkyl halide. francis-press.com
The reaction is highly regioselective. N-(4-Hydroxyphenyl)acetamide presents two potential sites for alkylation: the oxygen of the hydroxyl group and the nitrogen of the amide group. Under basic conditions, the phenolic proton is significantly more acidic than the amide proton, leading to the preferential formation of the phenoxide anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkylating agent, such as 1-bromoheptane (B155011) or 1-iodoheptane, to form the desired ether linkage (O-alkylation). The alternative N-alkylation is generally not observed under these conditions. The choice of base, solvent, and temperature can influence this regioselectivity, a critical consideration in synthetic design. beilstein-journals.org
Reaction Parameter Optimization
To maximize the yield and purity of N-[4-(heptyloxy)phenyl]acetamide, careful optimization of reaction parameters is essential. This includes the selection of an appropriate solvent, reaction temperature, and a suitable base catalyst.
The choice of solvent is a critical factor in the Williamson ether synthesis, as it influences the solubility of the reactants and the rate of the reaction. francis-press.com Polar aprotic solvents are generally preferred for this type of alkylation. The synthesis of related compounds often utilizes solvents like acetonitrile, N,N-Dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). researchgate.netlookchem.com These solvents effectively solvate the cation of the phenoxide salt, leaving the anion relatively free to act as a nucleophile.
Reaction temperature also plays a pivotal role. While the synthesis of a related iron(III) complex with the precursor occurs at 60°C, alkylation reactions often require heating to proceed at a reasonable rate. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions.
Table 1: Effect of Solvents and Temperature on Williamson Ether Synthesis
| Solvent | Type | Boiling Point (°C) | General Effect on Reaction |
|---|---|---|---|
| Acetone (B3395972) | Polar Aprotic | 56 | Good for dissolving reactants; moderate reaction rates. |
| Acetonitrile | Polar Aprotic | 82 | Commonly used, provides good yields. researchgate.net |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvent for dissolving salts, often leads to faster reactions but can be difficult to remove. lookchem.com |
This table presents generalized effects based on common laboratory practices for Williamson ether synthesis.
The selection of a base is crucial for the deprotonation of the phenolic hydroxyl group. While strong bases like sodium hydride (NaH) are effective, they can be hazardous and require anhydrous conditions. researchgate.netlookchem.com Potassium carbonate (K₂CO₃) has emerged as a widely used alternative due to its mildness, low cost, ease of handling, and environmentally benign nature. researchgate.netrsc.org
Potassium carbonate functions as a weak inorganic base, promoting the reaction by forming the potassium phenoxide intermediate. researchgate.net It is particularly effective in polar aprotic solvents like acetone or acetonitrile. researchgate.net The efficiency of the reaction can be further enhanced by using nano-sized K₂CO₃ particles, which offer a higher surface area and increased basicity compared to normal K₂CO₃. rsc.org The use of a phase-transfer catalyst can also accelerate the reaction when using K₂CO₃ in a biphasic system. researchgate.net The reaction is heterogeneous, with the solid base facilitating the reaction in the liquid phase.
Table 2: Comparison of Bases for Phenol Alkylation
| Base | Type | Strength | Advantages | Disadvantages |
|---|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Inorganic | Weak | Inexpensive, safe, easy to handle, environmentally friendly. researchgate.netrsc.org | Slower reaction rates compared to strong bases. |
| Sodium Hydride (NaH) | Inorganic | Strong | Highly effective, drives reaction to completion. researchgate.net | Flammable, moisture-sensitive, requires careful handling. |
| Sodium Hydroxide (B78521) (NaOH) | Inorganic | Strong | Inexpensive, readily available. | Can be too harsh, may promote side reactions. |
This table provides a comparative overview of bases commonly considered for similar alkylation reactions.
Isolation and Purification Techniques
Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the pure N-[4-(heptyloxy)phenyl]acetamide. The typical process involves several steps. First, the solid inorganic salts (e.g., potassium bromide, excess potassium carbonate) are removed by filtration. nih.gov The filtrate is then typically concentrated under reduced pressure to remove the solvent.
The resulting crude product is often subjected to an aqueous workup. This involves dissolving the residue in an organic solvent immiscible with water (like ethyl acetate (B1210297) or dichloromethane) and washing it with water and brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt (such as Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.
Final purification is commonly achieved through recrystallization or column chromatography. prepchem.com Recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or methanol (B129727)/petroleum ether, can yield a highly pure crystalline product. prepchem.com For compounds that are difficult to crystallize or contain impurities with similar solubility, column chromatography using silica (B1680970) gel or Florisil® provides an effective method of separation. prepchem.com
Precipitation and Filtration Procedures
Precipitation is a fundamental technique for the initial isolation of crude N-[4-(heptyloxy)phenyl]acetamide from the reaction mixture. This process is typically initiated by altering the solvent composition to decrease the solubility of the product. A common method involves the addition of water to the reaction medium. For instance, after the synthesis, which often occurs in an organic solvent, the reaction mixture can be poured into water. This change in the solvent environment causes the sparingly soluble N-[4-(heptyloxy)phenyl]acetamide to precipitate out of the solution as a solid.
Following precipitation, filtration is employed to separate the solid product from the liquid phase. This is a straightforward mechanical process, often carried out using standard laboratory equipment such as a Büchner funnel under suction. The collected solid, or filter cake, is then typically washed with a suitable solvent, such as cold water or a hydrocarbon like hexane, to remove residual impurities that are soluble in the wash solvent. This washing step is crucial for removing by-products and unreacted starting materials.
In some procedures involving related acetamide (B32628) derivatives, the pH of the solution is adjusted to induce precipitation. For example, after a reaction carried out in a basic medium, careful acidification with an acid like hydrochloric acid (HCl) can lead to the precipitation of the desired product. The solid is then collected by filtration and washed.
Recrystallization Strategies for Enhanced Purity
To achieve a higher degree of purity, the crude N-[4-(heptyloxy)phenyl]acetamide obtained after precipitation and filtration undergoes recrystallization. This technique is based on the principle of differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.
The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For N-arylacetamides and related compounds, a variety of solvents have been reported to be effective. These include alcohols such as methanol and ethanol, as well as aromatic hydrocarbons like toluene. researchgate.netorgsyn.org In some instances, a binary solvent system, such as an ethanol-water mixture, is utilized to achieve the desired solubility profile. jcbsc.org
The general procedure for recrystallization involves dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of N-[4-(heptyloxy)phenyl]acetamide decreases, leading to the formation of well-defined crystals. Impurities, which are present in smaller quantities, tend to remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent to remove any adhering mother liquor, and dried.
The effectiveness of recrystallization is often evaluated by the melting point of the purified product. A sharp melting point range close to the literature value is indicative of high purity. For analogous compounds, purification via recrystallization has been shown to yield products with high purity. researchgate.netnih.gov
Below is a table summarizing common solvents used in the recrystallization of related acetamide compounds, which can inform the strategy for N-[4-(heptyloxy)phenyl]acetamide.
| Solvent/Solvent System | Compound Type | Reference |
| Methanol | N-phenyl-2-(phenyl-amino) acetamide derivatives | |
| Toluene | N-[4-(4-Nitrophenoxy)phenyl]acetamide | |
| Aqueous Solution | N-(4-hydroxy-2-nitrophenyl)acetamide | nih.gov |
| Ethanol-Water | N-(4-nitrophenyl) acetamide | jcbsc.org |
| 95% Ethanol or Benzene | Phenylacetamide | orgsyn.org |
The choice of recrystallization solvent and the precise control over the cooling process are critical factors that determine the yield and purity of the final N-[4-(heptyloxy)phenyl]acetamide product.
Comprehensive Spectroscopic and Structural Characterization of N 4 Heptyloxy Phenyl Acetamide
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a key method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of N-[4-(heptyloxy)phenyl]acetamide is characterized by a series of absorption bands that confirm the presence of its key functional moieties: the secondary amide, the aromatic ring, and the ether linkage.
The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3350-3310 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is one of the most intense absorptions, expected to be found in the 1670-1650 cm⁻¹ range. The N-H bending vibration (Amide II band) is anticipated to appear around 1550-1510 cm⁻¹.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The C=C stretching vibrations within the ring usually produce bands in the 1600-1450 cm⁻¹ region. vscht.cz The para-substitution pattern is often indicated by a strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range.
The aliphatic heptyloxy group is evidenced by C-H stretching vibrations of the methylene (B1212753) and methyl groups, which are expected in the 2950-2850 cm⁻¹ region. vscht.cz The presence of the ether linkage is confirmed by a characteristic C-O-C asymmetric stretching vibration, which typically appears as a strong band in the 1260-1200 cm⁻¹ range.
Table 1: Predicted FT-IR Characteristic Absorption Bands for N-[4-(heptyloxy)phenyl]acetamide
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | 3350 - 3310 | Medium, Sharp |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2950 - 2850 | Medium to Strong |
| C=O Stretch (Amide I) | Amide | 1670 - 1650 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |
| N-H Bend (Amide II) | Amide | 1550 - 1510 | Medium |
| C-O-C Asymmetric Stretch | Ether | 1260 - 1200 | Strong |
| Aromatic C-H Bend | p-disubstituted ring | 850 - 800 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of N-[4-(heptyloxy)phenyl]acetamide is expected to show distinct signals corresponding to each type of proton in the molecule. For the closely related compound, N-(4-ethoxyphenyl)acetamide (phenacetin), the aromatic protons appear as a doublet of doublets pattern characteristic of para-substitution. thermofisher.com A similar pattern is expected for the target compound.
The aromatic protons on the phenyl ring, being in a para-substituted system, should appear as two distinct doublets, integrating to two protons each. The protons ortho to the acetamido group (H-3/H-5) are expected to be slightly downfield from the protons ortho to the heptyloxy group (H-2/H-6) due to the differing electronic effects of the substituents. These two sets of protons will couple to each other, resulting in a characteristic AA'BB' system, which often simplifies to two apparent doublets.
The singlet for the amide proton (N-H) is expected to be broad and appear in the range of δ 7.5-8.5 ppm. The three protons of the acetyl methyl group (-COCH₃) should appear as a sharp singlet around δ 2.1 ppm. thermofisher.com
The heptyloxy group will present a clear pattern. The two protons of the methylene group attached to the oxygen atom (-OCH₂-) are expected to appear as a triplet around δ 4.0 ppm. The adjacent methylene group will show a multiplet, and the subsequent four methylene groups ((CH₂)₄) will likely appear as a broad multiplet in the δ 1.5-1.3 ppm range. The terminal methyl group (-CH₃) of the heptyl chain will appear as a triplet around δ 0.9 ppm.
Table 2: Predicted ¹H NMR Spectral Data for N-[4-(heptyloxy)phenyl]acetamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Terminal -CH₃ | ~ 0.9 | Triplet | ~ 7.0 | 3H |
| -(CH₂)₅- | ~ 1.3 - 1.5 | Multiplet | - | 10H |
| -OCH₂- | ~ 4.0 | Triplet | ~ 6.5 | 2H |
| Acetyl -CH₃ | ~ 2.1 | Singlet | - | 3H |
| Aromatic H (ortho to -O-heptyl) | ~ 6.9 | Doublet | ~ 9.0 | 2H |
| Aromatic H (ortho to -NHAc) | ~ 7.4 | Doublet | ~ 9.0 | 2H |
| Amide N-H | ~ 8.0 | Broad Singlet | - | 1H |
The proton-decoupled ¹³C NMR spectrum of N-[4-(heptyloxy)phenyl]acetamide will display a signal for each unique carbon atom.
The carbonyl carbon (-C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 168-170 ppm. rsc.org The aromatic carbons will appear between δ 110 and 160 ppm. The carbon attached to the oxygen (C-4) will be the most downfield of the aromatic carbons (around δ 155 ppm), while the carbon attached to the nitrogen (C-1) will be found around δ 131 ppm. The other aromatic carbons (C-2/C-6 and C-3/C-5) will appear in the range of δ 114-122 ppm.
The carbons of the heptyloxy group are expected in the upfield region. The carbon of the methylene group attached to the oxygen (-OCH₂-) should appear around δ 68 ppm. The carbons of the aliphatic chain will resonate between δ 22 and 32 ppm, with the terminal methyl carbon appearing at the most upfield position, around δ 14 ppm. libretexts.org The acetyl methyl carbon is expected around δ 24 ppm. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for N-[4-(heptyloxy)phenyl]acetamide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | ~ 169.0 |
| Aromatic C-O | ~ 155.5 |
| Aromatic C-N | ~ 131.5 |
| Aromatic C-H (ortho to -NHAc) | ~ 121.5 |
| Aromatic C-H (ortho to -O-heptyl) | ~ 114.5 |
| Methylene (-OCH₂-) | ~ 68.3 |
| Methylene (-CH₂-) | ~ 31.8, 29.3, 29.2, 26.0, 22.6 |
| Acetyl Methyl (-COCH₃) | ~ 24.5 |
| Terminal Methyl (-CH₃) | ~ 14.1 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and deducing the structure.
In EI-MS, the molecular ion peak (M⁺) for N-[4-(heptyloxy)phenyl]acetamide (C₁₅H₂₃NO₂) is expected at m/z 249. The fragmentation pattern is anticipated to be characteristic of N-acyl anilines and alkyl phenyl ethers.
A primary fragmentation pathway involves the cleavage of the C-O bond of the ether, leading to the loss of the heptyl radical (•C₇H₁₅) to give a prominent peak at m/z 150. This fragment corresponds to the N-(4-hydroxyphenyl)acetamide cation. Subsequent loss of a ketene (B1206846) molecule (CH₂=C=O) from this fragment would yield a fragment at m/z 108, corresponding to the 4-aminophenol (B1666318) radical cation.
Another significant fragmentation is the alpha-cleavage of the amide group, which can result in the formation of an acylium ion [CH₃CO]⁺ at m/z 43. A McLafferty rearrangement could also occur, leading to a characteristic fragment at m/z 151, corresponding to the N-(4-hydroxyphenyl)acetamide radical cation. Cleavage of the N-C bond of the aromatic ring can produce a fragment corresponding to the 4-(heptyloxy)aniline radical cation at m/z 207.
Table 4: Predicted Major Fragments in the EI-MS of N-[4-(heptyloxy)phenyl]acetamide
| m/z | Proposed Fragment | Fragmentation Pathway |
| 249 | [C₁₅H₂₃NO₂]⁺ | Molecular Ion (M⁺) |
| 207 | [C₁₃H₂₁NO]⁺ | M - C₂H₂O |
| 151 | [C₈H₉NO₂]⁺ | McLafferty Rearrangement |
| 150 | [C₈H₈NO₂]⁺ | M - •C₇H₁₅ (Loss of heptyl radical) |
| 108 | [C₆H₆NO]⁺ | [m/z 150] - CH₂CO |
| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ (Acylium ion) |
Elemental Compositional Verification
The elemental composition of a synthesized compound is a fundamental characteristic that confirms its empirical and molecular formula. Microanalysis for carbon (C), hydrogen (H), and nitrogen (N) is a cornerstone technique for verifying the stoichiometric purity of organic compounds.
CHN microanalysis is a highly reliable method for determining the mass percentages of carbon, hydrogen, and nitrogen in a sample. researchgate.net The technique involves the combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. This process converts the elemental carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides (NₓOᵧ), which are subsequently reduced to N₂. These resulting gases are then separated and quantified using a thermal conductivity detector. nih.gov The output provides a precise percentage breakdown of each element, which can be compared against the theoretically calculated values derived from the compound's molecular formula.
For N-[4-(heptyloxy)phenyl]acetamide, with the molecular formula C₁₅H₂₃NO₂, the theoretical elemental composition can be calculated from its molecular weight (249.35 g/mol ). While specific experimental data for this compound are not detailed in the reviewed literature, the theoretical values provide a benchmark for purity assessment. The structures of newly synthesized acetamides are routinely confirmed using techniques including elemental analysis. researchgate.net
Interactive Data Table: Theoretical Elemental Composition of N-[4-(heptyloxy)phenyl]acetamide
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 72.25% |
| Hydrogen | H | 1.008 | 23 | 23.184 | 9.30% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.62% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.83% |
| Total | 249.354 | 100.00% |
Advanced Structural Determination
Beyond elemental composition, the precise three-dimensional arrangement of atoms and molecules is critical for understanding a compound's properties. Single crystal X-ray diffraction is the definitive method for elucidating the molecular structure and packing in the solid state.
Single crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of a crystalline substance. uni.lu By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of these diffracted spots allows for the determination of the crystal's unit cell dimensions, space group, and the precise coordinates of every atom within the molecule. This "microscope" for molecules reveals critical structural details, including bond lengths, bond angles, and torsional angles. uni.lu
While a single crystal structure for N-[4-(heptyloxy)phenyl]acetamide itself is not available in the surveyed literature, extensive studies on closely related N-aryl acetamide (B32628) derivatives demonstrate the utility of this method for structural elucidation in this class of compounds. These studies consistently reveal key structural features, such as the planarity of the acetamide group and the formation of intermolecular hydrogen bonds, which govern the supramolecular assembly. nih.govnih.gov
For instance, the crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide, a related alkoxy-substituted acetanilide, was determined to crystallize in the monoclinic space group P2₁/n. researchgate.net Its structure showed that the methoxy (B1213986) and acetamide groups are nearly coplanar with the phenyl ring. researchgate.net Similarly, the analysis of N-phenyl-2-(phenylsulfanyl)acetamide revealed that N—H⋯O hydrogen bonds create chains of molecules, which are further linked by C—H⋯π interactions to form a three-dimensional network. nih.gov In a series of N-aryl-2-(N-disubstituted) acetamide compounds, intermolecular N–H⋯O hydrogen bonds were found to be the primary force stabilizing the crystal packing, leading to the formation of one-dimensional chains. nih.gov
These examples underscore how X-ray diffraction provides invaluable insights into the molecular conformation and intermolecular interactions of N-aryl acetamides, which are dictated by the nature and position of the substituents on the phenyl ring.
Interactive Data Table: Crystallographic Data for Related N-Aryl Acetamide Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | Key Supramolecular Interactions | Reference |
| N-(4-methoxy-3-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | Monoclinic | P2₁/n | Coplanar methoxy and acetamide groups with the phenyl ring. | researchgate.net |
| N-phenyl-2-(phenylsulfanyl)acetamide | C₁₄H₁₃NOS | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds forming chains; C—H⋯π interactions linking chains. | nih.gov |
| 2-(4-chlorophenyl)-N-(pyrazin-2-yl) acetamide | C₁₂H₁₀ClN₃O | Monoclinic | P2₁/c | N–H⋯N and C–H⋯O hydrogen bonds. | nih.gov |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | C₈H₉NO₂ | Monoclinic | P2₁/a | O-H···O and N-H···O hydrogen bonds forming layers. | researchgate.net |
Computational Chemistry and Theoretical Investigations of N 4 Heptyloxy Phenyl Acetamide
Electronic Structure and Molecular Geometry
The electronic structure and molecular geometry of N-[4-(heptyloxy)phenyl]acetamide are fundamental to understanding its chemical behavior and properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.
Density Functional Theory (DFT) is a widely accepted computational method for determining the optimized geometry of molecules, providing insights into bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For N-arylacetamides, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G**, have been effectively employed to predict their three-dimensional structures.
For the related compound, N-(4-butoxyphenyl)acetamide, experimental crystallographic data is available and provides a solid foundation for understanding the expected geometry of N-[4-(heptyloxy)phenyl]acetamide. The crystal structure reveals a largely planar acetamide (B32628) group and a specific orientation of the butoxy group relative to the phenyl ring. It is anticipated that N-[4-(heptyloxy)phenyl]acetamide would adopt a similar conformation, with the heptyloxy chain likely exhibiting a degree of conformational flexibility.
Table 1: Representative Geometric Parameters from a Related Compound (Data for N-(4-butoxyphenyl)acetamide, a lower homolog of the target compound)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-N (amide) | ~1.35 Å |
| C=O (amide) | ~1.23 Å | |
| C-O (ether) | ~1.37 Å | |
| Bond Angles (°) | C-N-C | ~128° |
| O=C-N | ~123° | |
| Dihedral Angles (°) | Phenyl ring to amide plane | Variable |
Note: The values presented are typical and may vary slightly depending on the specific computational method and basis set used.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
In N-arylacetamides, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atom of the amide group, while the LUMO is often distributed over the carbonyl group and the phenyl ring. The presence of the electron-donating heptyloxy group at the para position is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted N-phenylacetamide. This would suggest that N-[4-(heptyloxy)phenyl]acetamide is likely to be more reactive and prone to electrophilic substitution on the phenyl ring.
Table 2: Expected Frontier Molecular Orbital Energies (Conceptual values based on trends observed in similar molecules)
| Orbital | Energy (eV) | Description |
| HOMO | -5.0 to -6.0 | Primarily located on the phenoxy and amide nitrogen moieties. |
| LUMO | -1.0 to -2.0 | Mainly distributed across the acetamide and phenyl groups. |
| Energy Gap (ΔE) | 3.0 to 5.0 | Indicates moderate chemical reactivity. |
Spectroscopic Property Prediction and Correlation
Computational methods can also predict spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.
Theoretical calculations of vibrational frequencies using DFT can provide a predicted infrared (IR) and Raman spectrum. These calculated spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For N-arylacetamides, characteristic vibrational frequencies include the N-H stretch, the C=O stretch of the amide, and various C-H and C-C stretching and bending modes of the aromatic ring.
Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are instrumental in the assignment of ¹H and ¹³C NMR spectra. For N-[4-(heptyloxy)phenyl]acetamide, distinct signals would be expected for the protons and carbons of the heptyloxy chain, the aromatic ring, and the acetamide group.
Table 3: Predicted Key Vibrational Frequencies and NMR Chemical Shifts (Based on general data for N-arylacetamides and alkoxybenzenes)
| Spectroscopic Data | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| IR Frequencies | N-H stretch | 3250-3350 |
| C=O stretch (Amide I) | 1650-1680 | |
| C-O-C stretch (ether) | 1230-1260 | |
| ¹H NMR Shifts | N-H | 7.5-9.5 |
| Aromatic (ortho to -OHeptyl) | 6.8-7.0 | |
| Aromatic (ortho to -NHAc) | 7.4-7.6 | |
| -OCH₂- | 3.9-4.1 | |
| -CH₃ (acetyl) | 2.0-2.2 | |
| -CH₃ (heptyl) | 0.8-1.0 | |
| ¹³C NMR Shifts | C=O | 168-172 |
| Aromatic (C-O) | 155-160 | |
| Aromatic (C-N) | 130-135 | |
| -OCH₂- | 65-70 | |
| -CH₃ (acetyl) | 23-26 |
The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. While no specific predicted CCS values for N-[4-(heptyloxy)phenyl]acetamide are published, computational methods can be used to estimate this property. Such predictions would be valuable for the identification of this compound in complex mixtures using advanced analytical techniques. The CCS value would be influenced by the molecule's three-dimensional shape, including the conformation of the flexible heptyloxy chain.
Conformational Landscape and Energetic Stability
The presence of the flexible heptyloxy chain introduces multiple possible conformations for N-[4-(heptyloxy)phenyl]acetamide. A thorough computational analysis would involve exploring the potential energy surface to identify the most stable conformers. This is typically achieved by systematically rotating the single bonds in the heptyloxy chain and the bond connecting the phenyl ring to the nitrogen atom.
Chemical Transformations and Derivative Synthesis from N 4 Heptyloxy Phenyl Acetamide
Amide Hydrolysis and Aromatic Amine Generation
The hydrolysis of the amide bond in N-[4-(heptyloxy)phenyl]acetamide is a fundamental transformation that yields the corresponding aromatic amine, 4-(heptyloxy)aniline. This reaction is typically achieved under acidic or basic conditions, effectively cleaving the acetyl group. The resulting 4-(heptyloxy)aniline is a key intermediate for further synthetic elaborations, including the introduction of new functional groups at the amine position.
For instance, 4-(heptyloxy)aniline can be diazotized and then coupled with various phenols or other aromatic compounds to form azo dyes. Furthermore, it serves as a precursor for the synthesis of Schiff bases and other nitrogen-containing heterocycles.
Modifications of the Heptyloxy Chain
The heptyloxy chain of N-[4-(heptyloxy)phenyl]acetamide offers a site for synthetic modification, allowing for the introduction of various functional groups at the alkyl terminus.
While direct functionalization of the terminal methyl group of the heptyloxy chain can be challenging, strategies involving the use of starting materials with pre-functionalized heptyl chains are more common. For example, starting with a protected 7-bromo-1-heptanol, which is then etherified with 4-acetamidophenol, allows for subsequent nucleophilic substitution reactions at the bromine-bearing terminus. This approach enables the introduction of azides, cyanides, or other functional groups, which can then be further transformed.
Aryl Ring Functionalization and Electrophilic/Nucleophilic Substitution Studies
The phenyl ring of N-[4-(heptyloxy)phenyl]acetamide is activated towards electrophilic aromatic substitution due to the electron-donating nature of the acetamido and heptyloxy groups. These groups direct incoming electrophiles primarily to the ortho positions relative to the heptyloxy group.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration can introduce a nitro group onto the aromatic ring, which can subsequently be reduced to an amino group, providing another point for diversification.
Heterocyclic Ring Annulation and Scaffold Diversification
N-[4-(heptyloxy)phenyl]acetamide and its primary amine derivative, 4-(heptyloxy)aniline, are valuable precursors for the construction of various heterocyclic ring systems.
Derivatives of N-[4-(heptyloxy)phenyl]acetamide have been utilized in the synthesis of 1,2,3-triazole-containing compounds. One synthetic route involves the reaction of 4-(heptyloxy)aniline with sodium nitrite (B80452) in the presence of an acid to form an azide (B81097) intermediate. This azide can then undergo a [3+2] cycloaddition reaction with various alkynes to yield the corresponding triazole derivatives. These triazole-based compounds have been investigated for their potential biological activities.
Reaction Kinetics and Mechanistic Studies of N-[4-(heptyloxy)phenyl]acetamide
While specific, experimentally determined kinetic data for the chemical transformations of N-[4-(heptyloxy)phenyl]acetamide are not extensively documented in publicly available literature, the reactivity of this compound can be understood through mechanistic studies of related N-aryl acetamides. The primary transformations of interest include hydrolysis of the amide bond and reactions involving the aromatic ring. The kinetics and mechanisms of these reactions are significantly influenced by the electronic properties of the substituents on the phenyl ring.
Mechanistic Pathways in Amide Hydrolysis
The hydrolysis of N-[4-(heptyloxy)phenyl]acetamide to 4-(heptyloxy)aniline and acetic acid can proceed under either acidic or basic conditions, following well-established mechanisms for amide hydrolysis.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer to the nitrogen atom occurs, making the amino group a better leaving group. The collapse of the tetrahedral intermediate, with the reformation of the carbonyl double bond, results in the expulsion of 4-(heptyloxy)aniline. The final step involves the deprotonation of the carboxylic acid and the protonation of the liberated amine, which, under acidic conditions, drives the reaction to completion.
Base-Catalyzed (Promoted) Hydrolysis:
In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, also forming a tetrahedral intermediate. This intermediate then expels the amide anion, 4-(heptyloxy)anilide, which is a poor leaving group. The reaction is generally driven forward by the subsequent deprotonation of the resulting carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and 4-(heptyloxy)aniline. Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed.
Influence of the Heptyloxy Group on Reaction Kinetics
The heptyloxy group (–O(CH₂)₆CH₃) attached to the para position of the phenyl ring plays a crucial role in the reactivity of the molecule. As an alkoxy group, it is an electron-donating group through resonance, while being weakly electron-withdrawing through induction. The net effect is electron donation to the aromatic ring.
This electron-donating nature has a predictable effect on the kinetics of reactions involving the amide group and the aromatic ring:
Amide Hydrolysis: The electron-donating heptyloxy group increases the electron density on the nitrogen atom of the amide. This increased electron density can be delocalized into the carbonyl group, strengthening the carbon-nitrogen bond and making the carbonyl carbon less electrophilic. Consequently, the rate of both acid- and base-catalyzed hydrolysis is expected to be slower compared to unsubstituted N-phenylacetamide. Computational studies on para-substituted N-phenylacetamides have shown a satisfactory correlation between Hammett substituent constants (σ) and the energy changes in the rate-determining step of alkaline hydrolysis. acs.org For an electron-donating group like heptyloxy, the Hammett constant is negative, which corresponds to a slower reaction rate.
Electrophilic Aromatic Substitution: The electron-donating heptyloxy group activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho positions relative to itself.
Computational Insights into Reaction Mechanisms
Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms and energetics of related amide systems. For instance, studies on the gas-phase pyrolysis of N-substituted diacetamides have shown that the mechanism often involves a six-membered ring transition state. nih.govresearchgate.net The activation energy for such reactions is sensitive to the nature of the substituent on the nitrogen atom. The presence of a phenyl group, for example, can increase the activation energy compared to an unsubstituted amide due to the delocalization of the nitrogen lone pair into the aromatic ring. nih.gov
A computational study on the alkaline hydrolysis of a series of para-substituted N-phenylacetamides found that various molecular properties could be used as reactivity indices. acs.org The study highlighted that the electrostatic potential at the carbonyl carbon atom provides a quantitative description of the reactivity of the amides in the reaction. acs.org Natural bond orbital atomic charges at the carbonyl carbon also serve as a satisfactory basis for discussing reactivity. acs.org
Intermolecular Interactions and Supramolecular Assembly of N 4 Heptyloxy Phenyl Acetamide
Crystallographic Analysis of Solid-State Packing
The crystal packing in such compounds is significantly influenced by the nature and position of substituents on the phenyl ring. The long, flexible heptyloxy chain in N-[4-(heptyloxy)phenyl]acetamide is expected to play a dominant role in the crystal packing. In many amphiphilic molecules containing long alkyl chains, the solid-state structure is characterized by segregation into distinct polar and nonpolar domains. This often results in layered or intercalated bilayer structures, where the hydrophobic alkyl chains align with each other, and the polar head groups form separate layers stabilized by more specific interactions like hydrogen bonds researchgate.net.
For illustrative purposes, the crystallographic data for a related compound, N-[4-(4-nitrophenoxy)phenyl]acetamide, is presented below. This molecule, while different, demonstrates the complexity of packing in N-arylacetamide systems. The presence of two unique molecules in the asymmetric unit highlights how subtle conformational differences can be accommodated within the crystal lattice nih.govresearchgate.net.
Table 1: Example Crystallographic Data for a Related Compound: N-[4-(4-Nitrophenoxy)phenyl]acetamide nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C14H12N2O4 |
| Molecular Weight | 272.26 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6761 (6) |
| b (Å) | 10.4865 (7) |
| c (Å) | 14.3805 (14) |
| α (°) | 98.779 (4) |
| β (°) | 98.641 (4) |
| γ (°) | 109.681 (3) |
| Volume (Å3) | 1325.57 (18) |
| Z (Molecules/Unit Cell) | 4 |
The final packing arrangement in N-[4-(heptyloxy)phenyl]acetamide would be a compromise between forming the most stable hydrogen-bonded networks, optimizing π-π stacking of the phenyl rings, and maximizing van der Waals contacts between the heptyloxy chains.
Hydrogen Bonding Motifs and Self-Complementary Interactions
The most significant directional interaction in the supramolecular assembly of N-[4-(heptyloxy)phenyl]acetamide is the hydrogen bond formed between the amide groups. The amide N-H group is a reliable hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This self-complementary interaction leads to the formation of robust and predictable supramolecular motifs.
In many crystalline N-arylacetamides, molecules are linked by N-H···O hydrogen bonds to form infinite one-dimensional chains or tapes. nih.govnih.gov For example, in the crystal structure of N-[4-(4-nitrophenoxy)phenyl]acetamide, classical N-H···O hydrogen bonds link molecules into C(4) chains. nih.govresearchgate.net Similarly, in 2-chloro-N-(4-hydroxyphenyl)acetamide, intermolecular N-H···O hydrogen bonds, in conjunction with O-H···O interactions, create tape-like structures. nih.gov
This primary hydrogen-bonding motif is a powerful tool in crystal engineering, as its directionality and strength guide the assembly into well-defined architectures. The interaction is highly specific, and its formation is a primary driving force for the crystallization process. The resulting chains or sheets of hydrogen-bonded molecules then pack together, influenced by the other, weaker intermolecular forces.
Hydrophobic Interactions Involving the Heptyloxy Moiety
The heptyloxy group (–O(CH₂)₆CH₃) introduces a significant hydrophobic character to the molecule. The seven-carbon alkyl chain is nonpolar and flexible, and its interactions are dominated by weak, non-directional van der Waals forces. In the solid state, these hydrophobic chains have a strong tendency to segregate from the polar regions of the molecule to minimize unfavorable interactions with them.
Pi-Pi Stacking and Aromatic Interactions
The central phenyl ring in N-[4-(heptyloxy)phenyl]acetamide provides a platform for π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, are crucial for the stabilization of many supramolecular structures. nih.govnih.gov Pi-pi interactions can adopt several geometries, including face-to-face and parallel-displaced configurations.
In related crystal structures, such as that of N-[4-(4-nitrophenoxy)phenyl]acetamide, π-π interactions with a centroid-centroid distance of 3.5976 (18) Å have been observed between the nitro-substituted benzene (B151609) rings. nih.gov The presence of substituents on the aromatic ring significantly influences the nature of these interactions. Electron-donating groups, such as the heptyloxy group, can increase the electron density of the phenyl ring, which may affect the strength and geometry of the stacking. Studies on other aromatic systems have shown that electron-donating substituents can influence the association constants in solution. illinois.edu The interplay between hydrogen bonding and π-π stacking is a recurring theme; often, the strong hydrogen bonds will form a primary scaffold, and the weaker π-π interactions will dictate how these scaffolds pack in three dimensions. mdpi.com
Design Principles for Supramolecular Architectures
The predictable self-assembly of N-[4-(heptyloxy)phenyl]acetamide into well-defined supramolecular architectures is guided by established principles of crystal engineering and supramolecular chemistry. The final structure is not determined by a single interaction but by the synergistic and sometimes competitive interplay of multiple non-covalent forces. nih.gov
The design principles for architectures based on this and related molecules can be summarized as follows:
Hierarchy of Interactions: The strong, directional N-H···O hydrogen bond is the primary organizing element, forming robust one-dimensional or two-dimensional motifs. These serve as the primary structure, or "supramolecular polymer" backbone. nih.gov
Secondary and Tertiary Organization: Weaker interactions, such as π-π stacking and van der Waals forces, govern the packing of these primary motifs. The π-π interactions between phenyl rings will influence the inter-chain or inter-sheet arrangement, while the hydrophobic interactions of the heptyloxy tails will drive the formation of segregated nonpolar domains.
Self-Correction and Thermodynamic Control: The use of reversible non-covalent bonds allows for "self-correction" during the assembly process. Incorrectly formed assemblies can dissociate and re-form, ultimately leading to the most thermodynamically stable supramolecular structure. nih.gov
By understanding and controlling these fundamental interactions, it is possible to engineer complex, functional supramolecular materials based on the N-[4-(heptyloxy)phenyl]acetamide scaffold.
Q & A
Q. What are the recommended synthetic routes for Acetamide, N-[4-(heptyloxy)phenyl]- and its structural analogs?
Methodological Answer: The compound and its derivatives can be synthesized via nucleophilic substitution or condensation reactions. Key methods include:
- Bromination of Acetylated Precursors : Reaction of 4-ethylamidophenacyl derivatives with brominating agents (e.g., Br₂ or HBr) yields brominated intermediates. For example, 4-acetamidophenacyl bromide is synthesized with ~90% yield under controlled conditions .
- Sulfonamide Formation : Coupling 4-aminophenyl groups with sulfonyl chlorides, followed by acetylation, produces sulfonamide derivatives (e.g., N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide) .
- Peptide Coupling Reagents : Use of EDC/HOBt with DIPEA in DMF facilitates amide bond formation, as seen in the synthesis of N-dimethyl derivatives (45–57% yields) .
Q. Table 1: Representative Synthetic Yields
| Derivative | Method | Yield | Reference |
|---|---|---|---|
| N-[4-(2-bromoacetyl)phenyl] | Bromination of 4-acetamidophenacyl | 90% | |
| N-dimethyl derivatives | EDC/HOBt-mediated coupling | 45–57% |
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For instance, aromatic protons in N-[4-(4-nitrophenoxy)phenyl]acetamide appear as distinct doublets (δ 6.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weights (e.g., m/z 318.391 for C₁₆H₁₈N₂O₃S derivatives) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. In N-[4-(4-nitrophenoxy)phenyl]acetamide, intermolecular N–H⋯O and π-π interactions stabilize the lattice .
Q. What safety protocols are mandatory for handling Acetamide derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required for aerosol-generating steps .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335: respiratory irritation) .
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline washes immediately .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity in Acetamide derivatives?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -SO₂NH₂, -CF₃) to enhance analgesic activity. For example, N-[4-(piperazinylsulfonyl)phenyl]acetamide showed anti-nociceptive effects comparable to paracetamol .
- Bioisosteric Replacement : Replace heptyloxy groups with trifluoromethoxy (-OCF₃) to improve metabolic stability .
- In Vivo Models : Use carrageenan-induced inflammatory pain models to assess anti-hyperalgesic activity. Dose-response curves (e.g., ED₅₀ values) quantify efficacy .
Q. How can crystallographic data resolve contradictions in pharmacological outcomes?
Methodological Answer:
- Hydrogen-Bond Analysis : In N-[4-(4-nitrophenoxy)phenyl]acetamide, intermolecular N–H⋯O bonds (2.89 Å) enhance solubility, affecting bioavailability .
- Conformational Flexibility : Crystal structures reveal planar amide groups, which influence receptor binding. Derivatives with non-planar conformations may show reduced activity .
Q. What computational strategies predict the pharmacokinetic properties of novel Acetamide derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration to assess blood-brain barrier permeability for CNS-targeted derivatives.
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–5) and cytochrome P450 interactions .
- Docking Studies : Map sulfonamide derivatives to COX-2 active sites to rationalize anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
